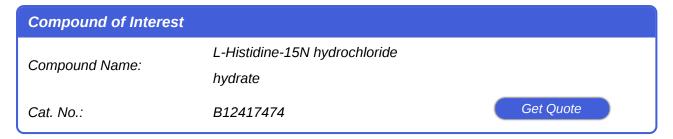


Application Notes and Protocols: 1H-15N HSQC NMR of L-Histidine-15N

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine is a unique amino acid with an imidazole side chain that has a pKa near physiological pH. This property allows it to act as both a proton donor and acceptor in biological systems, making it a crucial residue in many enzyme active sites and protein-ligand interaction interfaces. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiment is a powerful tool for studying ¹⁵N-labeled molecules, providing a "fingerprint" of all protonnitrogen correlations. When applied to L-Histidine-¹⁵N, this technique offers detailed insights into its protonation state, tautomeric equilibrium, and interactions with other molecules, which is of significant interest in drug development and structural biology.

This document provides a detailed application note and experimental protocols for performing ¹H-¹⁵N HSQC NMR experiments on L-Histidine-¹⁵N.

Applications

The ¹H-¹⁵N HSQC experiment on L-Histidine-¹⁵N has several key applications in research and drug development:

• Determination of Protonation State and pKa: The chemical shifts of the imidazole ring nitrogens (N δ 1 and N ϵ 2) and their attached protons are highly sensitive to the protonation







state of the ring.[1][2] By acquiring HSQC spectra at different pH values, a titration curve can be generated to accurately determine the pKa of the histidine side chain.

- Tautomer Identification: In its neutral form, the imidazole ring of histidine can exist in two tautomeric states: Nδ1-H and Nε2-H. The ¹⁵N chemical shifts are distinct for each tautomer, allowing for the determination of the predominant tautomeric form in a given environment.[3]
 [4]
- Fragment-Based Drug Discovery (FBDD): In FBDD, ¹H-¹⁵N HSQC is a primary screening method. By observing chemical shift perturbations in the spectrum of a ¹⁵N-labeled target protein upon the addition of small molecule fragments, binding events can be detected and the binding site can be mapped. L-Histidine-¹⁵N can be used as a soluble reporter molecule to characterize the interactions of fragments with histidine-rich binding pockets.
- Characterization of Metal Binding: The imidazole side chain of histidine is a common ligand for metal ions in metalloproteins. ¹H-¹⁵N HSQC can be used to monitor changes in the chemical environment of the histidine ring upon metal binding, providing information on the coordination site and geometry.

Experimental Data

The following table summarizes the expected 1H and ^{15}N chemical shifts and one-bond J-coupling constants for the N-H correlations of L-Histidine at physiological pH ($^{-7.4}$) and 25°C. At this pH, histidine exists in a dynamic equilibrium between its protonated and neutral forms, with the neutral form being a mixture of N 51 -H and N 52 -H tautomers. The observed chemical shifts are a population-weighted average.



Correlation	Proton (¹H) Chemical Shift (ppm)	Nitrogen (¹⁵ N) Chemical Shift (ppm)	¹ J(N,H) Coupling Constant (Hz)
Backbone Amine (N α -H α)	~8.0 - 8.5	~120 - 125	~90 - 95
Side Chain Imidazole (Νδ1-Ηδ1)	~13 - 14 (protonated) / ~7.0 (Nδ1-H tautomer)	~170 - 180 (protonated) / ~250 (unprotonated in Nɛ2- H tautomer)	~90 - 95
Side Chain Imidazole (Νε2-Ηε2)	~13 - 14 (protonated) / ~8.0 (Nɛ2-H tautomer)	~170 - 180 (protonated) / ~250 (unprotonated in Nδ1- H tautomer)	~90 - 95

Note: Chemical shifts are referenced to DSS for ¹H and liquid ammonia for ¹⁵N. The exact chemical shifts are sensitive to pH, temperature, and solvent conditions. The ¹J(N,H) values are typical for amino acids.[5]

Experimental Protocols

This section provides a detailed protocol for acquiring and processing a ¹H-¹⁵N HSQC spectrum of L-Histidine-¹⁵N on a Bruker spectrometer equipped with a cryoprobe and running TopSpin software.

Sample Preparation

- Dissolve L-Histidine-¹⁵N: Weigh an appropriate amount of isotopically labeled L-Histidine (e.g., L-Histidine-α-¹⁵N or uniformly ¹⁵N-labeled) and dissolve it in a suitable buffer to a final concentration of 1-5 mM. A recommended buffer is 20 mM Sodium Phosphate, pH 7.4, containing 50 mM NaCl.
- Add D₂O: Add 5-10% (v/v) Deuterium Oxide (D₂O) to the sample for the NMR lock.
- Transfer to NMR Tube: Transfer the final sample solution to a clean, high-quality 5 mm NMR tube.



NMR Data Acquisition

- Instrument Setup:
 - Insert the sample into the magnet.
 - Lock onto the D₂O signal.
 - Tune and match the probe for both ¹H and ¹⁵N frequencies.
 - Shim the magnetic field to obtain good homogeneity, aiming for a narrow water signal linewidth.
- Load Standard HSQC Experiment:
 - In TopSpin, create a new dataset.
 - Load a standard sensitivity-enhanced, gradient-selected ¹H-¹⁵N HSQC pulse program, such as hsqcetfpgpsi.[6]
- Set Acquisition Parameters:
 - Spectral Width (SW):
 - ¹H (F2 dimension): Set a spectral width of approximately 16 ppm, centered around the water resonance (~4.7 ppm).
 - ¹⁵N (F1 dimension): For histidine, a spectral width of 40-50 ppm centered around 118-120 ppm is a good starting point to cover both backbone and sidechain nitrogens.
 - Carrier Frequencies (O1P and O2P):
 - O1P (¹H): Center on the water resonance.
 - O2P (¹⁵N): Center at ~118 ppm.
 - Number of Points (TD):
 - TD2 (¹H): 2048 points.



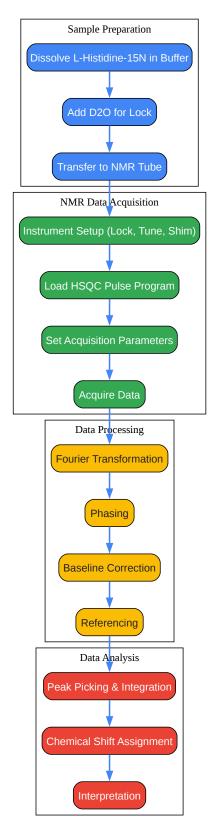
- TD1 (15N): 256-512 increments.
- Number of Scans (NS): Typically 8, 16, or 32 scans per increment, depending on the sample concentration.
- Recycle Delay (D1): 1.5 2.0 seconds.
- ¹J(N,H) Coupling Constant: Set the delay for magnetization transfer based on an expected
 ¹J(N,H) of ~92 Hz.
- Receiver Gain: Adjust the receiver gain automatically using the rga command.
- Start Acquisition: Start the experiment by typing zg.

NMR Data Processing

- Fourier Transformation:
 - Once the acquisition is complete, process the data in TopSpin.
 - Apply a squared sine-bell window function in both dimensions (SSB parameter).
 - Perform a two-dimensional Fourier transform using the xfb command.
- Phasing:
 - Phase the spectrum manually in both dimensions. Select a well-isolated peak and adjust the zero-order (ph0) and first-order (ph1) phase corrections for both the F2 and F1 dimensions.
- Baseline Correction: Apply an automatic baseline correction in both dimensions.
- Referencing:
 - Reference the ¹H dimension to the DSS signal (if added) or the residual water signal (4.7 ppm at 25°C).
 - The ¹⁵N dimension can be referenced indirectly using the gyromagnetic ratios.



Visualizations Experimental Workflow

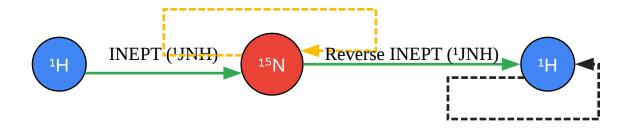




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Caption: Workflow for ¹H-¹⁵N HSQC of L-Histidine-¹⁵N.

¹H-¹⁵N HSQC Magnetization Transfer Pathway



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Caption: Magnetization transfer in a ¹H-¹⁵N HSQC experiment.

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- To cite this document: BenchChem. [Application Notes and Protocols: 1H-15N HSQC NMR of L-Histidine-15N]. BenchChem, [2025]. [Online PDF]. Available at:



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